molecular formula C12H10ClN5 B13976360 4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine

4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B13976360
M. Wt: 259.69 g/mol
InChI Key: WCAKWAMTRAWVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine derivatives with chloroacetyl chloride, followed by cyclization with pyridine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO and bases such as sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to the formation of hydroxyl or alkyl derivatives.

Scientific Research Applications

4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the pyridinylmethyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

4-chloro-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H10ClN5/c13-11-10-9(16-12(14)17-11)4-6-18(10)7-8-3-1-2-5-15-8/h1-6H,7H2,(H2,14,16,17)

InChI Key

WCAKWAMTRAWVNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C2C(=NC(=N3)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.